molecular formula C20H19ClN2O2 B7691275 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

Cat. No. B7691275
M. Wt: 354.8 g/mol
InChI Key: YWZACFYKWVCIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the Wnt signaling pathway. However, one of the limitations of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective analogs of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide that can be used for cancer therapy. Another potential direction is the investigation of the effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide on other signaling pathways and cellular processes. Finally, further studies are needed to determine the safety and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide in vivo, which will be critical for its potential use as a therapeutic agent.

Synthesis Methods

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-3-formylquinoline with 4-chloro-N-isopropylbenzamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide can inhibit the activity of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.

properties

IUPAC Name

4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-13(2)23(20(25)14-7-9-17(21)10-8-14)12-16-11-15-5-3-4-6-18(15)22-19(16)24/h3-11,13H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZACFYKWVCIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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